molecular formula C11H15NO4S B13072587 Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate

Katalognummer: B13072587
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: HYINPNLXXBSLAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl group and an acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate typically involves the following steps:

    Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of a suitable precursor, such as 4-(aminomethyl)benzyl chloride, with a base to form the aminomethyl phenyl intermediate.

    Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-{[4-(aminomethyl)phenyl]sulfonyl}acetate: Lacks the methanesulfonyl group.

    Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}propanoate: Contains a propanoate moiety instead of an acetate group.

Uniqueness

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate is unique due to the presence of both the aminomethyl and methanesulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Eigenschaften

Molekularformel

C11H15NO4S

Molekulargewicht

257.31 g/mol

IUPAC-Name

methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10/h2-5H,6-8,12H2,1H3

InChI-Schlüssel

HYINPNLXXBSLAF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.